molecular formula C16H13Cl2NS2 B2971753 7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-76-0

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

Cat. No.: B2971753
CAS No.: 303987-76-0
M. Wt: 354.31
InChI Key: OSFTUDGAIHFEQA-UHFFFAOYSA-N
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Description

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a chemical compound of significant interest in medicinal chemistry research, particularly within the 1,5-benzothiazepine (BTZ) class. The 1,5-benzothiazepine scaffold is a recognized privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . This specific derivative, provided for research use only, allows for the exploration of structure-activity relationships (SAR), with the halogenated phenyl substitution on the benzothiazepine core being a feature known to significantly influence biological activity . Benzothiazepine derivatives have been extensively studied for their potential as anticancer agents. Research on analogous compounds has demonstrated promising in vitro cytotoxic activity, for instance, in liver cancer cell lines (Hep G-2) and prostate cancer cell lines (DU-145), with some derivatives showing potency superior to standard chemotherapeutic drugs . Beyond oncology, the benzothiazepine pharmacophore is investigated for a wide range of therapeutic applications, including use as cardiovascular modulators, anti-inflammatory agents, antiviral agents, and central nervous system (CNS) depressants . The mechanism of action for BTZ derivatives often involves interaction with key biological targets; in silico studies suggest potential binding to proteins such as human adenosine kinase, glycogen synthase kinase-3β, and human mitogen-activated protein kinase 1 . This product is intended for laboratory research purposes by qualified professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound for hit-to-lead optimization, target identification, and pharmacological profiling to advance the development of novel therapeutic entities.

Properties

IUPAC Name

7-chloro-4-[(3-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NS2/c17-12-3-1-2-11(8-12)10-21-16-6-7-20-15-5-4-13(18)9-14(15)19-16/h1-5,8-9H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFTUDGAIHFEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine is a compound within the benzothiazepine family, known for its diverse pharmacological properties. This compound features a unique structural configuration that enhances its biological activities, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C₁₆H₁₃Cl₂NS₂
  • Molar Mass : Approximately 388.76 g/mol
  • CAS Number : 303987-74-8

The compound's structure includes a chloro group and a chlorobenzyl sulfanyl moiety, which contribute to its reactivity and potential therapeutic effects.

Research indicates that this compound interacts with various biological targets. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound shows potential in inhibiting enzymes associated with oxidative stress and inflammation, which could be beneficial in treating related diseases.
  • Cell Signaling Modulation : It may influence cellular pathways involved in growth and apoptosis, suggesting its role in cancer therapy.

Anticancer Properties

Preliminary studies suggest that this compound exhibits anticancer activity. For instance:

  • In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and DU-145 (prostate cancer) cells.
  • The IC50 values for these activities were reported as follows:
    • MCF-7: IC50 = 27 μg/mL
    • DU-145: IC50 = 16 μg/mL .

Antimicrobial Activity

The compound has shown effectiveness against several microbial pathogens:

  • Exhibited potent antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics .

Anti-inflammatory Effects

Studies have indicated that derivatives of benzothiazepines can possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneContains purine structureFluorinated benzyl group
7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneHydroxypropyl substitutionHydroxy groups increase polarity
7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dionePhenoxyethyl substitutionDifferent functional group impacts solubility

The distinct substitution pattern of this compound enhances its biological activity compared to other structurally similar compounds.

Case Studies and Research Findings

Recent studies have synthesized various derivatives of benzothiazepines to evaluate their biological activities. For example:

  • Antidiabetic Activity : Compounds derived from the benzothiazepine scaffold showed promising results in lowering blood glucose levels in diabetic models .
  • Tyrosinase Inhibition : Several derivatives were assessed for their ability to inhibit tyrosinase activity with IC50 values ranging from 1.21 to 70.65 μM .

Scientific Research Applications

Potential Therapeutic Uses

7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine's primary applications lie in medicinal chemistry, with potential therapeutic uses that include:

  • Inhibiting enzymes associated with oxidative stress or inflammation, suggesting therapeutic applications in conditions related to these pathways.
  • Potential anticancer properties.
  • May be effective against various microbial pathogens.

Interaction studies have shown that this compound can bind to various biological targets, influencing cellular signaling pathways involved in cell growth and apoptosis, making it a candidate for further development in therapeutic contexts.

Structural Similarity

Several compounds exhibit structural similarities to this compound:

Compound NameStructural FeaturesUnique Aspects
7-(4-Chlorobenzyl)-8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneContains purine structureFluorinated benzyl group
7-(2-Chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dioneHydroxypropyl substitutionHydroxy groups increase polarity
7-(4-Chlorobenzyl)-1,3-dimethyl-8-[(2-phenoxyethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dionePhenoxyethyl substitutionDifferent functional group impacts solubility

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 7-Chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine and its analogs:

Compound Name Substituent (R) Molecular Formula Molecular Weight Purity CAS Number Key Differences
This compound (Target) 3-chlorobenzyl C₁₆H₁₃Cl₂NS₂ ~354.3 N/A Not provided Reference compound for comparison.
7-Chloro-4-[(2-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine 2-chlorobenzyl C₁₆H₁₃Cl₂NS₂ ~354.3 N/A 303987-58-8 Steric effects : Ortho-chloro substitution may hinder binding to planar targets.
7-Chloro-4-[(4-methylbenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine 4-methylbenzyl C₁₇H₁₆ClNS₂ 333.9 >90% 477855-38-2 Lipophilicity : Methyl group increases hydrophobicity vs. chloro substituents.
7-Chloro-4-{[3-(trifluoromethyl)benzyl]sulfanyl}-2,3-dihydro-1,5-benzothiazepine 3-(trifluoromethyl)benzyl C₁₇H₁₃ClF₃NS₂ 387.87 N/A 477855-80-4 Electron-withdrawing effects : CF₃ group enhances metabolic stability.

Key Findings:

Substituent Position Effects: The 2-chloro analog (CAS 303987-58-8) differs in the position of the chlorine atom on the benzyl group. The 3-chloro substituent (target compound) balances electronic and steric properties, optimizing interactions with hydrophobic pockets in target proteins.

Functional Group Variations :

  • The 4-methylbenzyl analog (CAS 477855-38-2) has a lower molecular weight (333.9 vs. ~354.3) and higher purity (>90%), suggesting improved synthetic accessibility. The methyl group enhances lipophilicity, which could influence membrane permeability .
  • The 3-trifluoromethyl derivative (CAS 477855-80-4) introduces a strong electron-withdrawing group, likely improving resistance to oxidative metabolism and extending half-life in vivo .

Electronic and Steric Trade-offs :

  • Chlorine substituents provide moderate electronegativity and hydrophobicity, while trifluoromethyl groups offer superior metabolic stability at the cost of increased molecular bulk.

Research Implications and Limitations

  • Gaps in Data : The provided evidence lacks direct pharmacological or thermodynamic data (e.g., IC₅₀, logP) for the target compound, necessitating further experimental validation.
  • Structural Insights : Analog comparisons suggest that substituent choice critically influences bioavailability and target engagement. For example, the 3-CF₃ analog’s higher molecular weight (387.87) may limit blood-brain barrier penetration compared to the chloro-substituted variants.

Note on Evidence Limitations:

Similarly, methylclonazepam () represents a pharmacologically distinct benzodiazepine class and is excluded from this analysis.

Q & A

Q. What are the established synthetic routes for 7-chloro-4-[(3-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine?

The synthesis typically involves three key steps:

Cyclization : Reacting 2-aminothiophenol with α-haloketones under basic conditions to form the benzothiazepine ring.

Benzylsulfanyl Group Introduction : Treating the intermediate with 3-chlorobenzyl chloride in the presence of a base (e.g., NaH or K₂CO₃).

Chlorination : Using thionyl chloride (SOCl₂) or PCl₅ to introduce chlorine at the 7-position.
Optimization Note: Industrial-scale synthesis employs continuous flow reactors and automated purification (e.g., crystallization) .

Q. Which characterization techniques are critical for verifying the compound’s structure and purity?

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and MS for molecular weight validation.
  • X-ray Crystallography : Resolves stereochemical ambiguities and hydrogen-bonding networks (e.g., intermolecular N–H⋯O interactions) .
  • Chromatography : HPLC or GC-MS to assess purity, especially after chlorination steps, which may yield sulfoxide/sulfone byproducts .

Q. What preliminary biological activities have been reported for this compound?

Benzothiazepines are studied as enzyme inhibitors (e.g., targeting fungal CYP450 enzymes) and exhibit antimicrobial activity against Candida albicans. The 3-chlorobenzylsulfanyl group enhances lipophilicity, potentially improving membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during chlorination?

  • Design of Experiments (DOE) : Use fractional factorial designs to test variables (temperature, catalyst concentration, reaction time). For example, elevated temperatures (>80°C) with SOCl₂ may reduce incomplete chlorination but risk sulfone formation .
  • In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and adjust conditions dynamically .

Q. How can contradictions in structural assignments of benzothiazepine derivatives be resolved?

In one study, X-ray diffraction revealed that a reaction initially presumed to yield a 1,5-benzothiazepine instead produced a 1,4-benzothiazin-3-one due to competing cyclization pathways. This highlights the necessity of crystallographic validation when spectroscopic data is ambiguous .

Q. What computational methods are effective in predicting reaction pathways for this compound?

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., nucleophilic substitution at the 7-position) .
  • Machine Learning : Train models on PubChem data to predict optimal solvents or catalysts, reducing trial-and-error experimentation .

Q. How do substituent variations (e.g., 3-chlorobenzyl vs. 4-chlorobenzyl) impact biological activity?

Comparative studies show that 3-chlorobenzylsulfanyl derivatives exhibit higher antifungal activity than 4-substituted analogs, likely due to improved steric alignment with target enzymes. Systematic SAR studies using MIC assays are recommended .

Q. What advanced analytical methods elucidate non-covalent interactions in crystalline forms?

  • Hydrogen Bonding Analysis : Hirshfeld surface calculations quantify intermolecular interactions (e.g., C–H⋯O bonds) that stabilize crystal packing .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability, which correlates with hydrogen-bonding strength in the lattice .

Q. What mechanistic insights explain the selectivity of sulfanyl group oxidation?

Controlled oxidation with m-CPBA preferentially yields sulfoxides over sulfones. DFT studies suggest that electron-withdrawing chlorine atoms at the 7-position destabilize the sulfone transition state, favoring sulfoxide formation .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
  • Catalyst Recycling : Immobilize base catalysts (e.g., K₂CO₃ on silica) to reduce waste .

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